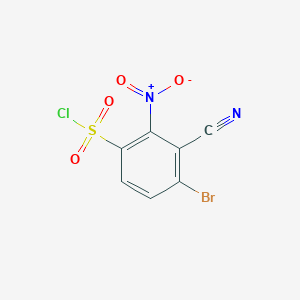
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound used in a variety of laboratory experiments. It is a versatile reagent that can be used for a variety of synthetic transformations. BCNBSC is a useful reagent for organic synthesis due to its ability to form stable complexes with transition metals, as well as its ability to form stable complexes with organic molecules. BCNBSC can also be used to catalyze a variety of reactions, including the synthesis of polymers and the cleavage of peptides.
Mécanisme D'action
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a catalyst in a variety of reactions. In the case of the hydrolysis of esters, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a Lewis acid, activating the carbonyl group of the ester and facilitating the nucleophilic attack of water on the carbonyl carbon. In the case of the oxidation of alcohols, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride acts as a Lewis acid, activating the hydroxyl group of the alcohol and facilitating the nucleophilic attack of an oxidizing agent, such as an alkaline solution of potassium permanganate, on the hydroxyl carbon.
Effets Biochimiques Et Physiologiques
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has not been studied in detail for its biochemical and physiological effects. However, it is known to be a strong acid, and it is possible that it could have an effect on the pH of biological systems. In addition, 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is known to be toxic when ingested, and it is possible that it could have a toxic effect on other biological systems as well.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used in a variety of reactions, including organic synthesis, the cleavage of peptides, and the catalyzation of a variety of reactions. It is also relatively easy to synthesize and is relatively stable in a variety of conditions. The main limitation of using 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is its toxicity. It is toxic when ingested, and it is possible that it could have a toxic effect on other biological systems as well.
Orientations Futures
The future of 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride in laboratory experiments is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research is needed to explore its potential applications in other areas, such as drug synthesis and drug delivery. Finally, further research is needed to explore its potential as a catalyst for other reactions, such as the synthesis of polymers, the cleavage of peptides, and the formation of dithioacetals.
Applications De Recherche Scientifique
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has a variety of applications in scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of polymers and the cleavage of peptides. 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has also been used as a catalyst for a variety of reactions, such as the hydrolysis of esters, the oxidation of alcohols, and the synthesis of aldehydes. 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride has also been used to catalyze the formation of dithioacetals and other sulfur-containing compounds.
Propriétés
IUPAC Name |
4-bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)7(11(12)13)4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWYSUVZGJCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



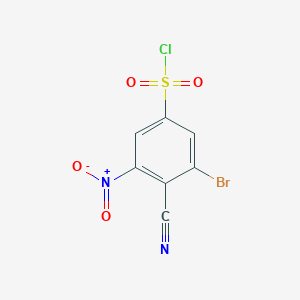




![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
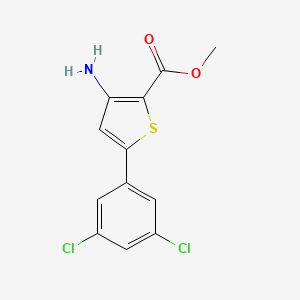
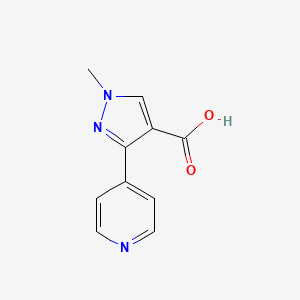
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
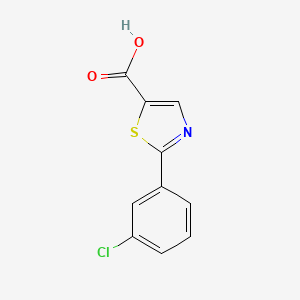
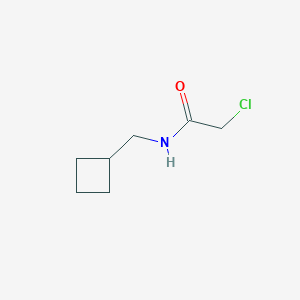

![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)